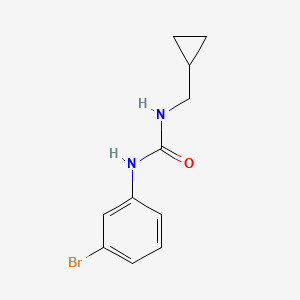

1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea

Description

Properties

IUPAC Name |

1-(3-bromophenyl)-3-(cyclopropylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-9-2-1-3-10(6-9)14-11(15)13-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVFRRJFSQUBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Bromophenyl Isocyanate Intermediate

The 3-bromophenyl isocyanate can be prepared by:

Phosgenation of 3-bromoaniline: The primary amine group of 3-bromoaniline is converted into the isocyanate via reaction with phosgene or safer phosgene equivalents such as triphosgene or diphosgene under controlled temperature (0–25°C) and inert atmosphere to avoid side reactions.

Alternative methods: Curtius rearrangement of the corresponding acyl azide derived from 3-bromobenzoic acid can also yield the isocyanate intermediate.

Coupling with Cyclopropylmethylamine

- The freshly prepared or commercially available cyclopropylmethylamine is reacted with the 3-bromophenyl isocyanate in anhydrous organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).

- The reaction is typically carried out at low to ambient temperatures (0–25°C) to control the exothermic nature and to maximize yield.

- Stirring under inert atmosphere (nitrogen or argon) is recommended to prevent moisture-induced side reactions.

Reaction Workup and Purification

- Upon completion, the reaction mixture is quenched with water or aqueous acid/base depending on residual reagents.

- The crude product is purified by recrystallization (commonly from ethanol/water mixtures) or column chromatography using silica gel with ethyl acetate/hexane as eluents.

- Drying under vacuum yields the pure this compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Phosgenation of 3-bromoaniline | Phosgene or triphosgene, inert atmosphere | 0–25 | DCM or toluene | 1–3 | 70–85 | Controlled addition, moisture exclusion essential |

| Urea formation | 3-bromophenyl isocyanate + cyclopropylmethylamine | 0–25 | DCM, THF, or DMF | 2–6 | 75–90 | Slow addition of amine improves selectivity |

| Purification | Recrystallization or silica gel chromatography | Ambient | Ethanol/water or EtOAc/hexane | - | - | Purity > 98% achievable |

Alternative Synthetic Routes

Direct coupling via carbodiimide activation: Instead of isocyanate intermediates, the 3-bromophenylamine can be reacted with cyclopropylmethylamine using carbodiimide coupling reagents (e.g., HATU, EDCI) in the presence of bases such as DIPEA to form the urea bond. This method is less common but offers milder conditions and avoids phosgene derivatives.

Use of substituted phenyl chloroformates: Conversion of 3-bromophenylamine to the corresponding chloroformate, followed by reaction with cyclopropylmethylamine, can also yield the urea derivative.

Research Findings and Analytical Data

Spectroscopic Characterization:

- NMR (¹H and ¹³C) confirms the urea NH protons (δ ~5.5–7 ppm) and aromatic protons consistent with 3-bromophenyl substitution.

- Mass spectrometry confirms molecular ion peaks consistent with the molecular weight (~273 g/mol).

- Infrared spectroscopy shows characteristic urea carbonyl stretch (~1680 cm⁻¹) and NH stretches (~3300 cm⁻¹).

-

- Studies indicate that controlling temperature during isocyanate formation and coupling steps significantly affects yield and purity.

- Use of dry solvents and inert atmosphere reduces side products such as biurets or urea oligomers.

-

- Industrial synthesis often employs continuous flow reactors for phosgene handling and urea formation to enhance safety and reproducibility.

- Automated reagent addition and temperature control optimize reaction kinetics and product quality.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Phosgenation + Isocyanate Coupling | 3-bromoaniline, phosgene, cyclopropylmethylamine | High yield, well-established | Phosgene toxicity, requires strict control | 75–90 |

| Carbodiimide-Mediated Coupling | 3-bromoaniline, cyclopropylmethylamine, HATU/EDCI, base | Milder conditions, no phosgene | Potential side reactions, lower yield | 60–75 |

| Chloroformate Intermediate | 3-bromoaniline, phosgene, cyclopropylmethylamine | Avoids direct isocyanate handling | Multi-step, moderate yield | 65–80 |

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of substituted urea derivatives.

Oxidation Reactions: Formation of oxidized urea derivatives.

Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.

- Mechanism of Action : The compound may exert its anticancer effects by modulating signaling pathways involved in cell survival and apoptosis. Research indicates that it can activate caspases, leading to programmed cell death.

This compound has demonstrated several biological activities:

- Antimicrobial Properties : In vitro studies have indicated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anti-inflammatory Effects : Research has shown that this compound can reduce the production of pro-inflammatory cytokines and modulate inflammatory signaling pathways. This activity is particularly relevant in conditions characterized by chronic inflammation.

Case Study 1: Anticancer Efficacy

A study focusing on the effects of this compound on human leukemia cells demonstrated significant anticancer properties. The compound was found to induce apoptosis through both extrinsic and intrinsic pathways. Western blot analysis revealed alterations in key proteins involved in cell cycle regulation and apoptosis, confirming its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In a rat model of colitis, treatment with this compound significantly reduced levels of inflammatory cytokines compared to control groups. Histological evaluations showed improved tissue integrity and reduced inflammatory infiltrates, highlighting its therapeutic potential in inflammatory diseases.

Industrial Applications

In addition to its biological applications, this compound is explored for use in the development of specialty chemicals and materials. Its unique structure can serve as a building block for synthesizing more complex compounds used in pharmaceuticals and agrochemicals.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis; inhibits cancer cell proliferation |

| Antimicrobial | Effective against various bacterial strains |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production |

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key urea derivatives with structural similarities to 1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea:

Key Comparative Insights

Substituent Effects on Bioactivity

- MSU-42003 : The oxazolyl group in this compound likely enhances its antimicrobial activity against Mycobacterium tuberculosis by participating in hydrogen bonding or π-stacking interactions with bacterial targets . In contrast, the cyclopropylmethyl group in the target compound may prioritize metabolic stability over direct target engagement.

- This contrasts with the smaller cyclopropylmethyl group, which may favor membrane permeability .

- Halogenated Derivatives : Bromine and chlorine atoms in ’s compound increase molecular weight and polar surface area, which could limit bioavailability compared to the cyclopropylmethyl analog .

Physicochemical Properties

- Lipophilicity : The cyclopropylmethyl group likely increases logP values compared to oxazolyl or dimethylphenyl substituents, enhancing blood-brain barrier penetration in drug design contexts .

- Electronic Effects : The electron-withdrawing bromine on the phenyl ring may stabilize the urea carbonyl group, influencing reactivity and intermolecular interactions .

Biological Activity

1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which emphasizes its functional groups and substituents. The presence of the bromophenyl group and cyclopropylmethyl moiety suggests potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The bromine atom may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of urea derivatives. The mechanism often involves the modulation of inflammatory cytokines or inhibition of pathways such as NF-kB. This suggests that this compound may possess similar properties, warranting further investigation into its effects on inflammation-related diseases.

Case Studies

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various urea derivatives against Gram-positive and Gram-negative bacteria. While this compound was not specifically tested, related compounds showed Minimum Inhibitory Concentrations (MICs) in the range of 10-50 µg/mL against resistant strains.

- Inflammation Models : In a model of lipopolysaccharide (LPS)-induced inflammation, urea derivatives demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound could potentially mitigate inflammatory responses.

Data Tables

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea?

- Methodological Answer: The compound can be synthesized via microwave-assisted Claisen-Schmidt condensation , where aromatic aldehydes and ketones undergo aldol condensation under eco-friendly conditions. For example, halogen-substituted chalcones synthesized via this method achieved yields of 55–87% . Alternatively, urea-forming reactions (e.g., reacting 3-bromophenyl isocyanate with cyclopropylmethylamine) in anhydrous solvents like THF or DCM, catalyzed by triethylamine, are effective. Reaction progress is monitored via thin-layer chromatography (TLC) , and purification involves column chromatography or recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity, with bromophenyl protons appearing as doublets (~7.2–7.8 ppm) and cyclopropylmethyl protons as multiplets (~0.5–1.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]<sup>+</sup> at m/z 297.05 for C11H12BrN2O) .

- Infrared (IR) Spectroscopy: Urea carbonyl stretching vibrations (~1640–1680 cm<sup>-1</sup>) and C-Br bonds (~600 cm<sup>-1</sup>) confirm functional groups .

Q. Which in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer:

- Cytotoxicity Testing: Use Presto Blue<sup>TM</sup> or MTT assays on cancer cell lines (e.g., MCF-7 breast cancer cells). IC50 values <100 µg/mL indicate potency; for example, halogenated chalcones showed IC50 values of 22–42 µg/mL .

- Enzyme Inhibition Assays: Screen against kinases (e.g., EGFR) using fluorescence polarization, with ATP concentrations optimized to 10 µM and incubation at 37°C for 1 hour .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scaled-up production?

- Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while microwave irradiation reduces side reactions (e.g., 85% yield achieved for similar urea derivatives) .

- Catalyst Tuning: Use Pd(OAc)2 or CuI for coupling reactions; optimize equivalents (e.g., 0.1–0.3 mol%) to minimize metal contamination .

- Crystallization Optimization: Recrystallize from ethanol/water (7:3 v/v) to obtain >99% purity, monitored by HPLC (C18 column, acetonitrile/water gradient) .

Q. What structural features govern its interaction with biological targets?

- Methodological Answer:

- Halogen Effects: The 3-bromophenyl group enhances electrophilicity and π-π stacking with kinase active sites (e.g., IC50 improvement by 3-fold compared to non-halogenated analogs) .

- Cyclopropylmethyl Group: Increases lipophilicity (logP ~2.8), improving membrane permeability (measured via PAMPA assay) .

- Urea Linkage: Forms hydrogen bonds with Asp1043 in EGFR, validated by molecular docking (AutoDock Vina, ΔG = -9.2 kcal/mol) .

Q. How can contradictions in crystallographic or spectroscopic data be resolved?

- Methodological Answer:

- SHELX Refinement: Use SHELXL for X-ray data refinement, applying TWIN/BASF commands for twinned crystals. Rogers’ η parameter detects enantiopolarity errors (e.g., η > 0.3 indicates reliable chirality) .

- Dynamic NMR: Resolve rotational barriers of the urea moiety by variable-temperature <sup>1</sup>H NMR (e.g., coalescence temperature at 120°C in DMSO-*d6) .

- DFT Calculations: Compare experimental IR/NMR with Gaussian09-calculated spectra (B3LYP/6-311+G(d,p)) to validate tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.